(S)-(+)-2-Pentanol physical and chemical properties
(S)-(+)-2-Pentanol physical and chemical properties
An In-depth Technical Guide to (S)-(+)-2-Pentanol
Introduction
(S)-(+)-2-Pentanol, also known as (S)-sec-amyl alcohol, is a chiral secondary alcohol with significant applications across various scientific and industrial fields. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties of (S)-(+)-2-Pentanol, detailed experimental protocols for property determination, and insights into its applications, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
(S)-(+)-2-Pentanol is a colorless, clear liquid with a characteristic odor.[1][2] It is a flammable liquid and vapor.[3][4] The physical and chemical properties are summarized in the tables below.
General and Physical Properties
This table summarizes the key physical identification and property data for (S)-(+)-2-Pentanol.
| Property | Value | Reference(s) |
| CAS Number | 26184-62-3 | [1][5][6][7] |
| Molecular Formula | C₅H₁₂O | [1][6][7][8] |
| Molecular Weight | 88.15 g/mol | [1][6][9] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 118-119 °C | [1][8][10][11] |
| Melting Point | -50 °C to -73 °C | [2][5][8][12] |
| Density | 0.81 - 0.812 g/mL at 25 °C | [1][2][5][8][10] |
| Refractive Index (n²⁰/D) | 1.406 | [8][10][11] |
| Optical Rotation ([α]²⁰/D) | +12° to +15° (neat) | [1] |
| Water Solubility | 45 g/L (for 2-Pentanol) | [5] |
Safety and Hazard Information
This table outlines the key safety and hazard data associated with (S)-(+)-2-Pentanol.
| Property | Value | Reference(s) |
| Flash Point | 33-34 °C (91.4-93.2 °F) | [2][4][12] |
| Autoignition Temperature | 649 °F (343 °C) | |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H332: Harmful if inhaled. H315: Causes skin irritation. H335: May cause respiratory irritation. | [4][9][13][14] |
| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. | [4][9][13] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of (S)-(+)-2-Pentanol.
-
¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (-CHOH) would appear in the 3.4-4.5 ppm region, deshielded by the electronegative oxygen atom.[15][16] The hydroxyl proton itself often appears as a broad singlet, though its chemical shift can vary depending on concentration and solvent.[15] The addition of D₂O would cause the hydroxyl proton signal to disappear, confirming its identity.[15][17]
-
¹³C NMR Spectroscopy : The carbon atom attached to the hydroxyl group (C2) is characteristically found in the 50-65 ppm range.[15] The reported shifts for 2-pentanol are approximately 67.7 ppm (C2), 41.6 ppm (C3), 23.4 ppm (C1), 19.0 ppm (C4), and 14.1 ppm (C5).[18]
-
Infrared (IR) Spectroscopy : The IR spectrum of (S)-(+)-2-Pentanol exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. A strong C-O stretching absorption is also expected around 1050-1150 cm⁻¹. Data is available in the NIST Chemistry WebBook.[7]
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry, alcohols typically undergo fragmentation through alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). The NIST Chemistry WebBook provides the mass spectrum for this compound.[6]
Chemical Properties and Applications
Chemical Reactivity
As a typical secondary alcohol, (S)-(+)-2-Pentanol undergoes reactions such as:
-
Oxidation : It can be oxidized to the corresponding ketone, 2-pentanone, using common oxidizing agents like chromic acid.[2]
-
Dehydration : Under acidic conditions, it can be dehydrated to form pentene isomers.[2]
-
Esterification : It reacts with carboxylic acids or their derivatives to form esters.
Synthesis
(S)-(+)-2-Pentanol can be synthesized via the acid-catalyzed hydration of 1-pentene. This reaction proceeds through a more stable secondary carbocation intermediate, leading to the formation of 2-pentanol.[19] Enantioselective synthesis methods are required to produce the pure (S)-enantiomer. Another method involves the catalytic reduction of methyl n-propyl ketone (2-pentanone).[20]
Caption: Synthesis of 2-Pentanol via acid-catalyzed hydration of 1-pentene.
Applications
(S)-(+)-2-Pentanol is a versatile compound with numerous applications:
-
Pharmaceuticals : It serves as a crucial chiral intermediate in the synthesis of enantiomerically pure pharmaceutical compounds, which can lead to medications with improved efficacy and reduced side effects.[1][10]
-
Fragrance and Flavor Industry : Valued for its pleasant odor, it is used as a fragrance component in perfumes and a flavoring agent in food products.[1]
-
Solvent : It acts as a solvent in various chemical reactions and formulations.[1][11]
-
Cosmetics : It is incorporated into cosmetic products for its emulsifying properties, helping to stabilize formulations.[1]
Experimental Protocols
Accurate determination of physical properties is fundamental. The following sections detail standard methodologies.
Boiling Point Determination (Micro-Reflux Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[21][22] The micro-reflux method is suitable for small sample volumes.
Methodology:
-
Apparatus Setup : Place a small test tube containing approximately 1-2 mL of (S)-(+)-2-Pentanol and a small stir bar into a heating block on a hot plate stirrer.
-
Thermometer Placement : Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.[23]
-
Heating and Reflux : Turn on the stirrer for gentle mixing and begin heating the block. Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.[23]
-
Temperature Measurement : The thermometer bulb must be at the level of this condensation ring for an accurate measurement.[23] The stable temperature reading at which the liquid is gently refluxing is the boiling point.
-
Recording : Record the stable temperature and the atmospheric pressure.
Caption: Workflow for Boiling Point Determination using the Micro-Reflux Method.
Refractive Index Measurement
The refractive index measures how light propagates through a substance and is a characteristic property. It can be determined using an Abbe refractometer or other methods.[24]
Methodology (using Abbe Refractometer):
-
Calibration : Ensure the refractometer is clean and calibrated, typically using distilled water.
-
Sample Application : Place a few drops of (S)-(+)-2-Pentanol onto the prism surface.
-
Measurement : Close the prisms and allow the sample to reach thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading : Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Optical Rotation Measurement (Polarimetry)
Optical rotation is the rotation of plane-polarized light by a chiral substance.[25] It is measured with a polarimeter.
Methodology:
-
Blank Measurement : Fill the polarimeter cell with the solvent used to dissolve the sample (or with air if the sample is neat) and place it in the polarimeter. Zero the instrument by rotating the analyzer to find the point of minimum light transmission.
-
Sample Measurement : Fill the polarimeter cell with the (S)-(+)-2-Pentanol sample of a known concentration (c, in g/mL) or as a neat liquid. The standard cell path length (l) is typically 1 decimeter (dm).
-
Angle Measurement : Place the sample cell in the polarimeter. The plane of polarized light will be rotated. Rotate the analyzer to again find the point of minimum illumination and record the observed angle of rotation (α).[26]
-
Specific Rotation Calculation : Calculate the specific rotation [α] using Biot's law: [α] = α / (l * c). For a neat liquid, c is the density in g/mL.[26][27] The "+" sign in (S)-(+)-2-Pentanol indicates it is dextrorotatory, rotating the plane of polarized light to the right (clockwise).[25]
Conclusion
(S)-(+)-2-Pentanol is a fundamentally important chiral alcohol with well-defined physical, chemical, and spectroscopic properties. Its role as a building block in asymmetric synthesis underscores its value in the pharmaceutical and chemical industries. This guide provides the core technical data and methodologies essential for its effective use in research and development, ensuring that scientists and professionals can leverage its properties with precision and safety.
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